molecular formula C12H15FN6 B3088734 3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine CAS No. 118630-21-0

3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine

Cat. No.: B3088734
CAS No.: 118630-21-0
M. Wt: 262.29 g/mol
InChI Key: WPCRXKWHEGPXCN-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves the following steps:

  • Piperazine Derivative Synthesis: Piperazine is reacted with 4-fluorophenyl chloride to form 1-(4-fluorophenyl)piperazine.

  • Triazole Formation: The piperazine derivative is then reacted with a triazole precursor, such as 1H-1,2,4-triazole-5-amine, under specific reaction conditions (e.g., heating, use of catalysts) to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as chromatography, is employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the piperazine or triazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

  • 1-(4-Fluorophenyl)piperazine: A simpler compound lacking the triazole ring.

  • Triazole derivatives: Other triazole compounds with different substituents.

  • Piperazine derivatives: Piperazine compounds with different functional groups.

The uniqueness of this compound lies in its combination of the piperazine and triazole rings, which provides distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN6/c13-9-1-3-10(4-2-9)18-5-7-19(8-6-18)12-15-11(14)16-17-12/h1-4H,5-8H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCRXKWHEGPXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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